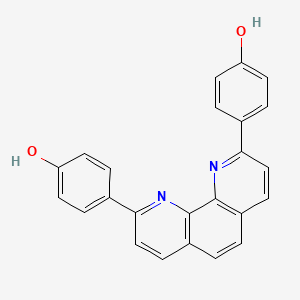

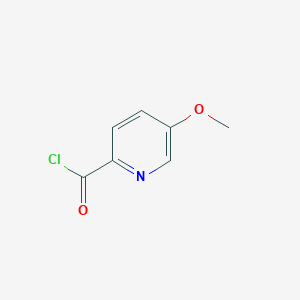

![molecular formula C7H6N4 B3195058 2-(1H-[1,2,3]三唑-4-基)吡啶 CAS No. 88169-21-5](/img/structure/B3195058.png)

2-(1H-[1,2,3]三唑-4-基)吡啶

描述

“2-(1h-[1,2,3]Triazol-4-yl)pyridine” is a compound with the empirical formula C7H6N4 . It has a molecular weight of 146.15 . The compound is also known as 2-(2H-[1,2,4]Triazol-3-yl)-pyridine or 3-(2-Pyridyl)-1H-1,2,4-triazole .

Molecular Structure Analysis

The molecular structure of “2-(1h-[1,2,3]Triazol-4-yl)pyridine” includes a pyridine ring attached to a 1,2,3-triazole ring . The compound’s structure has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis

“2-(1h-[1,2,3]Triazol-4-yl)pyridine” is a solid at 20°C . It has a melting point of 160.0 to 164.0 °C . The compound is soluble in methanol .科学研究应用

合成和表征

- 反向和规则 2-吡啶基-1,2,3-三唑配合物:研究表明,2-吡啶基-1,2,3-三唑配体可以与钯(II)、铂(II)、铼(I) 和钌(II) 等各种金属形成配合物。这些配合物表现出不同的结构和光物理性质。配体交换研究和密度泛函理论 (DFT) 计算表明,这些配合物的稳定性因其构型而异 (Lo 等人,2015 年)。

光物理性质

- N-杂环供体和受体型配体:当 2-(1H-[1,2,3]三唑-4-基)吡啶基配体与钌(II) 配位时,会显着影响所得配合物的量子产率。这些配体已显示出在修改钌(II) 配合物的电子性质方面的潜力,这对于光物理研究中的应用至关重要 (Happ 等人,2010 年)。

晶体学和超分子化学

- 结构基序和堆积排列:对 2-(1-苯基-1H-1,2,3-三唑-4-基)吡啶衍生物的晶体结构的研究已发现分子间接触和堆积排列的一致模式。这种见解有助于理解这类化合物的结晶行为 (Tawfiq 等人,2014 年)。

缓蚀

- 低碳钢的缓蚀剂:三唑衍生物,包括具有吡啶单元的衍生物,已被研究其作为缓蚀剂的有效性。它们在酸性环境中保护低碳钢方面显示出前景,展示了这些化合物在工业环境中的实际应用 (Ma 等人,2017 年)。

配位化学和金属配合物

- 与 2,6-双(1-(吡啶-4-基甲基)-1H-1,2,3-三唑-4-基)吡啶的自组装:已经探索了 2-(1H-[1,2,3]三唑-4-基)吡啶配体与银(I)和铁(II) 等金属的配位化学。这些研究有助于我们了解配位聚合物及其在各个领域的潜在应用 (Ross 等人,2017 年)。

染料敏化太阳能电池中的应用

- 用于染料敏化太阳能电池的 Ru(II) 配合物:对具有 1,2,3-三唑基-吡啶配体的 Ru(II) 配合物进行的研究显示了在染料敏化太阳能电池 (DSSC) 中的潜在应用。这些配合物的光物理和电化学性质对于开发高效的 DSSC 具有重要意义 (Stengel 等人,2011 年)。

未来方向

The future directions for research on “2-(1h-[1,2,3]Triazol-4-yl)pyridine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, 1,2,3-triazole compounds have been studied for their potential as anticancer agents , suggesting a possible avenue for future research.

作用机制

Target of Action

The primary target of 2-(1H-[1,2,3]Triazol-4-yl)pyridine is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate important biological pathways in bacteria, archaea and eukaryotes. The specific role of SIRT3 is still under investigation, but it is known to be involved in the regulation of the mitochondrial function, aging, and metabolic processes.

Mode of Action

2-(1H-[1,2,3]Triazol-4-yl)pyridine acts as a selective inhibitor of SIRT3 . It binds to the SIRT3 protein, thereby inhibiting its activity. The exact nature of this interaction and the resulting changes in the function of SIRT3 are still subjects of ongoing research.

Biochemical Pathways

The inhibition of SIRT3 by 2-(1H-[1,2,3]Triazol-4-yl)pyridine can affect various biochemical pathways. SIRT3 is known to play a role in the regulation of the mitochondrial function and metabolism. Therefore, its inhibition can potentially impact these processes. The exact pathways and their downstream effects are still being studied .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 157-162 °c . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the action of 2-(1H-[1,2,3]Triazol-4-yl)pyridine are still under investigation. Given its role as a SIRT3 inhibitor, it is likely to affect the function of mitochondria and metabolic processes within the cell .

属性

IUPAC Name |

2-(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQUBDQDCAULSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(1H-[1,2,3]Triazol-4-yl)pyridine derivatives attractive ligands in coordination chemistry?

A1: These compounds are particularly interesting because they are structurally similar to 2,2'-bipyridine, a widely used chelating ligand. This similarity allows them to readily coordinate to various metal ions, including ruthenium(II) [, , ], iridium(III) [], copper(I) [, ], platinum(II), cobalt(II), and silver(I) []. This versatility opens up opportunities for designing metal complexes with tailored properties.

Q2: How are these ligands typically synthesized?

A2: The most common approach leverages the efficiency and robustness of click chemistry. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is employed. This reaction allows for the facile formation of the 1,2,3-triazole ring, linking the pyridine moiety to various substituents. This modular synthesis enables the incorporation of diverse functional groups, impacting the ligand's electronic and steric properties [, , , ].

Q3: Can you elaborate on how the electronic properties of these ligands influence the photophysical behavior of their ruthenium(II) complexes?

A3: Research has shown that incorporating electron-donating or electron-withdrawing groups onto the phenyl acetylene moiety significantly impacts the quantum yield of the resulting ruthenium(II) complexes []. This modification allows for the fine-tuning of the complexes' photophysical properties for specific applications, such as light harvesting in dye-sensitized solar cells [].

Q4: What is the significance of the "click-to-chelate" approach in the context of these ligands?

A4: The "click-to-chelate" approach refers to a strategy where the 2-(1H-[1,2,3]Triazol-4-yl)pyridine ligand is first constructed via click chemistry and subsequently used to chelate metal ions. This approach has been successfully applied to synthesize complex macromolecular architectures, such as 3-arm and 4-arm star-branched polystyrene ruthenium(II) complexes. [, ]. The "click" reaction allows for the controlled introduction of the ligand onto polymeric scaffolds before metal complexation, enabling the design of sophisticated materials.

Q5: Have computational studies provided insights into the properties of these compounds?

A5: Yes, Density Functional Theory (DFT) calculations have proven invaluable in understanding the electronic structure and photophysical properties of 2-(1H-[1,2,3]Triazol-4-yl)pyridine-based metal complexes. For instance, DFT calculations were used to analyze the emissive properties of ruthenium(II) polypyridyl complexes containing this ligand []. The calculations revealed that the lowest energy electronic transitions primarily originate from metal-to-ligand charge transfer (MLCT) transitions. Additionally, DFT calculations have been employed to rationalize the phosphorescence observed in iridium(III) complexes incorporating this ligand system [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194978.png)

![tert-Butyl [(3-methoxyphenyl)methylidene]carbamate](/img/structure/B3194995.png)

![[1,4'-Bipiperidine]-4'-carboxamide, 1'-[4-(4-hydroxyphenyl)-4-oxobutyl]-](/img/structure/B3195008.png)

![Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin](/img/structure/B3195031.png)

![Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-](/img/structure/B3195086.png)